3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID is a complex organic compound with a unique structure that incorporates multiple functional groups, including oxo, carbamoyl, indole, and thiazolidine moieties
Preparation Methods
The synthesis of 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the Thiazolidine Ring: The thiazolidine ring can be formed through the reaction of a thiol with a carbonyl compound.
Final Assembly: The final assembly of the compound involves coupling the indole, trifluoromethyl, and thiazolidine moieties under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and indole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl and carbamoyl groups, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.
Scientific Research Applications
3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID include other indole derivatives, thiazolidine derivatives, and compounds with trifluoromethyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and applications. Examples of similar compounds include:
Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group.
Thiazolidine-2,4-dione: A thiazolidine derivative with dione functionality.
Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.
The uniqueness of 3-{4-OXO-5-[(3Z)-2-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16F3N3O5S2 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[2-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H16F3N3O5S2/c24-23(25,26)12-4-3-5-13(10-12)27-16(30)11-29-15-7-2-1-6-14(15)18(20(29)33)19-21(34)28(22(35)36-19)9-8-17(31)32/h1-7,10H,8-9,11H2,(H,27,30)(H,31,32)/b19-18- |
InChI Key |
RSXRGDYCYWPQBL-HNENSFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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